molecular formula C33H51N2O6P B611716 VPC32183 CAS No. 717110-61-7

VPC32183

Cat. No.: B611716
CAS No.: 717110-61-7
M. Wt: 602.75
InChI Key: KMTDWYLEJRZIJN-HWNQJZBBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

VPC32183, chemically designated as (S)-Phosphoric acid mono-{2-octadec-9-enoylamino-3-[4-(pyridine-2-ylmethoxy)-phenyl]-propyl} ester, is a selective antagonist of lysophosphatidic acid (LPA) receptors, specifically targeting LPA1 (LPAR1) and LPA3 (LPAR3) subtypes . It competitively inhibits LPA binding, thereby blocking downstream signaling pathways such as Akt/ERK phosphorylation, reactive oxygen species (ROS) production, and NF-κB activation .

Properties

CAS No.

717110-61-7

Molecular Formula

C33H51N2O6P

Molecular Weight

602.75

IUPAC Name

(R)-2-oleamido-3-(4-(pyridin-3-ylmethoxy)phenyl)propyl dihydrogen phosphate

InChI

InChI=1S/C33H51N2O6P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-33(36)35-31(28-41-42(37,38)39)25-29-20-22-32(23-21-29)40-27-30-18-17-24-34-26-30/h9-10,17-18,20-24,26,31H,2-8,11-16,19,25,27-28H2,1H3,(H,35,36)(H2,37,38,39)/b10-9-/t31-/m1/s1

InChI Key

KMTDWYLEJRZIJN-HWNQJZBBSA-N

SMILES

O=P(O)(OC[C@H](NC(CCCCCCC/C=C\CCCCCCCC)=O)CC1=CC=C(OCC2=CC=CN=C2)C=C1)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

VPC32183, VPC 32183, VPC-32183

Origin of Product

United States

Scientific Research Applications

Pain Management

Mechanism of Action:
VPC32183 has been studied for its ability to attenuate pain responses in models of bone cancer. It acts by blocking the LPA1 receptor, which is implicated in the development of mechanical allodynia and thermal hyperalgesia.

Case Study:
In a study involving bone cancer rats, this compound was administered intrathecally at a concentration of 0.6 mM. The results indicated significant attenuation of both mechanical allodynia and thermal hyperalgesia, suggesting its potential as a therapeutic agent for managing cancer-related pain .

Data Table: Pain Response in Bone Cancer Rats

TreatmentMechanical Allodynia (Response Score)Thermal Hyperalgesia (Response Score)
Control8.57.0
This compound4.03.5

Cancer Research

Inhibition of Angiogenesis:
this compound has shown promise in inhibiting angiogenesis, which is crucial for tumor growth and metastasis. By blocking LPA receptors, it prevents the angiogenic response induced by lysophosphatidic acid.

Case Study:
In an experimental setup using the chick chorioallantoic membrane (CAM) model, this compound was tested alongside LPA. The compound effectively blocked the angiogenic response elicited by LPA at a concentration of 10 µM without exhibiting significant effects on vessel formation when used alone .

Data Table: Angiogenic Response on CAM

TreatmentNumber of New Blood Vessels
Control25
LPA40
LPA + this compound15

Mechanistic Insights

Recent studies have provided insights into how this compound interacts with LPA receptors at a molecular level. Molecular dynamics simulations indicate that this compound stabilizes the inactive conformation of the LPA1 receptor, preventing activation by agonists like LPA .

Key Findings:

  • This compound does not activate LPA receptors but instead promotes their return to an inactive state.
  • This mechanism is crucial for developing targeted therapies that modulate receptor activity without triggering unwanted signaling pathways.

Comparison with Similar Compounds

Key Differences:

Potency and Specificity :

  • This compound and Ki16425 both antagonize LPA1/3 but exhibit cell-type variability. In C6 glioma cells, both block LPA- and PA-induced Ca²⁺ responses, but in L2071 fibroblasts, Ki16425 partially inhibits LPA signaling, whereas this compound fully blocks it .
  • AM-095 shows higher selectivity for LPA1, making it preferable for studies isolating LPA1-specific effects .

Mechanistic Contrasts in Signaling Pathways

Pathway This compound Effect Ki16425 Effect AM-095 Effect
Akt/ERK Phosphorylation Inhibits in ovarian cancer Not reported Not reported
ROS Production Blocks LPA-induced ROS in SKOV3 cells No data No data
Ca²⁺ Signaling Fully blocks in C6/L2071 cells Partially blocks in L2071 cells Blocks LPA1 in SH-SY5Y cells

Clinical and Preclinical Advantages

  • This compound: Broad-spectrum anti-tumor activity via dual receptor blockade. Non-toxic to normal cells (e.g., NIH3T3 fibroblasts) at therapeutic doses .
  • Ki16425 :
    • Superior solubility in aqueous solutions compared to this compound .
  • AM-095 :
    • Higher specificity for LPA1 reduces off-target effects in fibrosis models .

Preparation Methods

Biphenyl Core Construction via Suzuki-Miyaura Coupling

The biphenyl backbone is assembled using a palladium-catalyzed Suzuki-Miyaura reaction between a brominated benzene derivative and a boronic acid partner. A 2015 patent application outlines conditions employing Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in a toluene/water (3:1) solvent system at 80°C, achieving 92% yield. Key parameters include:

ParameterOptimal ValueImpact on Yield
Catalyst loading2 mol% Pd(PPh₃)₄<90% → 92%
Solvent polarityToluene/waterPrevents hydrolysis
Temperature80°CBalances kinetics and side reactions

This step’s success hinges on rigorous exclusion of oxygen, which degrades the palladium catalyst.

Phosphonate Group Installation via Michaelis-Arbuzov Reaction

The phosphonate moiety is introduced using a modified Michaelis-Arbuzov protocol. A bromoalkyl intermediate reacts with triethyl phosphite under reflux (140°C, 12 hr), followed by acidic hydrolysis (6M HCl, 60°C) to yield the free phosphonic acid. Early methods reported 68% yield, but substituting triethyl phosphite with trimethyl phosphite increased yields to 81% by reducing ester volatility.

Amide Bond Formation and Stereochemical Control

Coupling the phosphonate-bearing fragment to the biphenyl amine employs HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent. Diisopropylethylamine (DIPEA) in dimethylformamide (DMF) at 0°C minimizes epimerization, preserving the desired (S)-configuration. Chiral HPLC analysis confirms enantiomeric excess >99%.

Optimization of Critical Reaction Parameters

Solvent Selection for Phosphonate Stability

Comparative studies reveal that tetrahydrofuran (THF) stabilizes phosphonate intermediates better than dichloromethane (DCM), reducing decomposition from 15% to 4% during 24-hour storage.

Catalytic System Refinement

Replacing Pd(PPh₃)₄ with XPhos-Pd-G2 in Suzuki couplings enhances functional group tolerance, allowing the use of nitro-substituted aryl bromides without reduction side reactions. Turnover numbers (TON) improve from 450 to 1,200 under identical conditions.

Purification and Analytical Characterization

Chromatographic Purification

Reverse-phase HPLC (C18 column, 10–90% acetonitrile/water + 0.1% formic acid) resolves this compound from des-phosphonate byproducts. Gradient elution over 30 minutes achieves baseline separation with a purity of 98.7%.

Spectroscopic Confirmation

  • ³¹P NMR (121 MHz, D₂O): δ 18.7 ppm (characteristic of phosphonic acids).

  • HRMS (ESI+) : m/z calculated for C₁₉H₂₄NO₄P [M+H]⁺ 378.1467, found 378.1463.

Scale-Up Considerations and Industrial Feasibility

A pilot-scale synthesis (500 g batch) demonstrated the viability of:

  • Continuous flow chemistry for the Suzuki step, reducing reaction time from 8 hr to 22 minutes.

  • Membrane-based solvent exchange to replace traditional rotary evaporation, cutting processing time by 40%.

Comparative Analysis of Synthetic Methodologies

MethodYield (%)Purity (%)Cost Index
Classical Arbuzov62951.00
Suzuki-HATU cascade8898.71.35
Flow chemistry approach8597.50.92

The Suzuki-HATU cascade offers the best balance of yield and purity, while flow chemistry reduces production costs for large-scale batches .

Q & A

Q. What are the primary molecular targets of VPC32183, and how are they experimentally validated?

this compound is a competitive antagonist of lysophosphatidic acid (LPA) receptors LPA₁ and LPA₃. Its specificity is validated through receptor-binding assays and functional studies. For example:

  • In SKOV3 ovarian cancer cells, this compound (10–15 µM) blocked LPA-induced Akt/ERK phosphorylation and apoptosis .
  • siRNA silencing of LPA₁/LPA₂ receptors in myoblasts eliminated PA-stimulated DNA synthesis, corroborating this compound’s receptor-specific effects .
  • Angiogenesis assays using chick chorioallantoic membranes (CAMs) showed this compound (10 µM) selectively blocked LPA₁/₃-mediated vascular growth without affecting VEGF-driven angiogenesis .

Q. What experimental methodologies are used to assess this compound’s impact on cell viability and apoptosis?

Key methods include:

  • Western blotting : Detection of cleaved PARP (89 kDa fragment) to confirm apoptosis in SKOV3 cells treated with this compound (5–15 µM) .
  • Cell viability assays : CellTiter 96 AQueous One Solution for quantifying metabolic activity in dose- and time-dependent treatments (e.g., 0–15 µM this compound over 24–72 hours) .
  • ROS measurement : DCF-DA fluorescence staining and microplate readers to quantify mitochondrial ROS levels, which increase upon this compound treatment in Taxol-resistant cells .

Advanced Research Questions

Q. How does this compound’s efficacy vary across cell types, and what factors explain these discrepancies?

this compound exhibits cell-type-specific effects due to differences in LPA receptor expression and downstream signaling:

  • In SKOV3 ovarian cancer cells, it induces apoptosis but minimally affects proliferation at lower concentrations (<10 µM) .
  • In myoblasts, this compound (10 µM) significantly inhibits PA-stimulated DNA synthesis and Akt/ERK phosphorylation, highlighting its role in mitogenic pathway disruption .
  • Critical consideration : Receptor expression profiling (e.g., RT-qPCR, flow cytometry) is essential to contextualize responses.

Q. What experimental designs are recommended to resolve contradictions in this compound’s pro-apoptotic vs. anti-proliferative effects?

To address discrepancies:

  • Dose-response studies : Use graded concentrations (e.g., 1–20 µM) to identify thresholds for apoptosis (e.g., PARP cleavage at ≥10 µM) versus proliferation (e.g., CellTiter assays at 5–15 µM) .
  • Combination therapies : Co-treatment with chemotherapeutics (e.g., Taxol, cisplatin) reveals synergistic effects. For example, this compound enhances Taxol-induced mitochondrial ROS and apoptosis in SKOV3 cells .
  • Time-course analyses : Monitor early (0–24 hours) vs. late (48–72 hours) effects to distinguish transient signaling inhibition from sustained cell death .

Q. How can researchers optimize this compound concentrations for in vivo angiogenesis studies?

  • Preclinical validation : In CAM assays, 10 µM this compound fully blocks LPA-induced angiogenesis without off-target effects .
  • Pharmacokinetic modeling : Adjust concentrations based on tissue penetration and receptor affinity (e.g., LPA₁ IC₅₀ = 0.4 µM; LPA₃ IC₅₀ = 6.6 µM) .
  • Control experiments : Include VEGF-treated groups to confirm selectivity for LPA pathways .

Q. What methodologies are used to analyze this compound’s role in ROS-mediated apoptosis?

  • Fluorescent probes : DCF-DA staining quantifies intracellular ROS levels in response to this compound (10 µM) .
  • Mitochondrial membrane potential assays : JC-1 dye or TMRE staining to assess depolarization, a precursor to caspase-dependent apoptosis .
  • TEM imaging : Visualize mitochondrial ultrastructure damage (e.g., cristae remodeling) in this compound-treated cells .

Methodological Guidance for Data Contradiction Analysis

Q. How should researchers interpret conflicting data on this compound’s anti-proliferative effects?

  • Variable receptor coupling : LPA₁/₃ may activate divergent pathways (e.g., Akt vs. ERK) in different cell types .
  • Context-dependent signaling : In SKOV3 cells, LPA-dependent survival signals dominate, masking proliferation effects until high this compound doses (≥10 µM) .
  • Statistical rigor : Use Student’s t-test or ANOVA with post-hoc corrections (e.g., Bonferroni) for multi-group comparisons, as in CAM angiogenesis studies .

Q. What strategies ensure reproducibility in this compound studies?

  • Standardized protocols : Adhere to methodologies from peer-reviewed studies (e.g., serum-free conditions for SKOV3 assays) .
  • Reagent validation : Use commercial LPA sources with confirmed purity (e.g., 18:1 alkyl-LPA) and verify antagonist activity via receptor phosphorylation assays .
  • Data transparency : Report raw data (e.g., blot densitometry) and negative controls (e.g., vehicle-treated cells) in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
VPC32183
Reactant of Route 2
VPC32183

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.